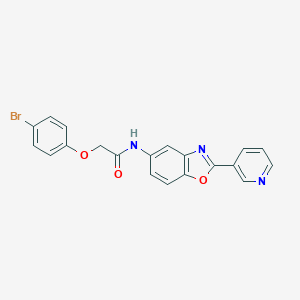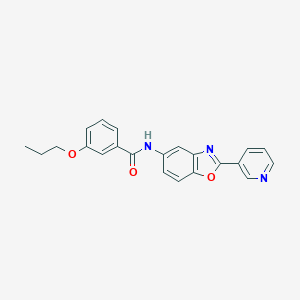![molecular formula C18H20Cl2N2O4S B245132 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B245132.png)
1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. DSP-4 is a selective neurotoxin that has been shown to specifically target noradrenergic neurons in the brain. This makes it a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes.
作用機序
1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine acts as a selective neurotoxin that specifically targets noradrenergic neurons in the brain. It does this by binding to and destroying the noradrenergic nerve terminals, which results in a depletion of norepinephrine in the brain. This depletion of norepinephrine has been shown to have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
The depletion of norepinephrine caused by 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been shown to have a variety of effects on behavior and physiology. For example, 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been shown to increase anxiety-like behavior in rodents, as well as impair learning and memory. It has also been shown to alter circadian rhythms and disrupt sleep. In addition, 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been shown to have effects on cardiovascular function, such as increasing blood pressure and heart rate.
実験室実験の利点と制限
One advantage of using 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine in scientific research is that it is a selective neurotoxin that specifically targets noradrenergic neurons in the brain. This allows researchers to investigate the role of the noradrenergic system in various physiological and pathological processes. However, one limitation of using 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is that it can have off-target effects on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. This can make it difficult to interpret the results of experiments using 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine.
将来の方向性
There are several future directions for research involving 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine. One direction is to investigate the role of the noradrenergic system in various psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is to investigate the role of the noradrenergic system in aging and age-related cognitive decline. Finally, there is a need for further research into the potential off-target effects of 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine on other neurotransmitter systems, in order to better interpret the results of experiments using this compound.
合成法
The synthesis of 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 2,3-dichlorophenyl hydrazine to form the corresponding hydrazone. This intermediate is then reacted with piperazine and p-toluenesulfonyl chloride to yield 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine.
科学的研究の応用
1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been used extensively in scientific research to investigate the role of the noradrenergic system in various physiological and pathological processes. For example, 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been used to study the role of the noradrenergic system in stress, anxiety, depression, and addiction. It has also been used to investigate the role of the noradrenergic system in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C18H20Cl2N2O4S |
|---|---|
分子量 |
431.3 g/mol |
IUPAC名 |
1-(2,3-dichlorophenyl)-4-(3,4-dimethoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H20Cl2N2O4S/c1-25-16-7-6-13(12-17(16)26-2)27(23,24)22-10-8-21(9-11-22)15-5-3-4-14(19)18(15)20/h3-7,12H,8-11H2,1-2H3 |
InChIキー |
KIAKVUMSFVOAQX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide](/img/structure/B245051.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245054.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide](/img/structure/B245055.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methylbenzamide](/img/structure/B245056.png)
![N-[3-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B245059.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B245061.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B245062.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide](/img/structure/B245064.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B245067.png)


![4-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245073.png)
![N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B245074.png)